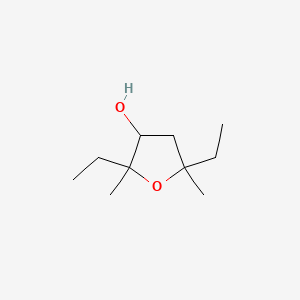

2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol

説明

2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol is a tetrahydrofuran derivative characterized by its saturated furan ring substituted with ethyl and methyl groups at the 2- and 5-positions. Such substitutions confer unique physicochemical properties, including increased hydrophobicity compared to hydroxylated furanones (e.g., Furaneol) .

特性

CAS番号 |

30010-09-4 |

|---|---|

分子式 |

C10H20O2 |

分子量 |

172.26 g/mol |

IUPAC名 |

2,5-diethyl-2,5-dimethyloxolan-3-ol |

InChI |

InChI=1S/C10H20O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h8,11H,5-7H2,1-4H3 |

InChIキー |

XHMBCZZQJZWXJM-UHFFFAOYSA-N |

正規SMILES |

CCC1(CC(C(O1)(C)CC)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-hexanedione and ethylmagnesium bromide.

Grignard Reaction: The reaction between 2,5-hexanedione and ethylmagnesium bromide forms the intermediate compound, 2,5-diethyl-2,5-dimethyl-3-hydroxyhexane.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring, resulting in the formation of 2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol.

Industrial Production Methods

Industrial production of 2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation and cyclization processes.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

Oxidation: Formation of 2,5-diethyl-2,5-dimethyl-3-furanone.

Reduction: Formation of 2,5-diethyl-2,5-dimethyltetrahydrofuran.

Substitution: Formation of halogenated derivatives like 2,5-diethyl-2,5-dimethyl-3-bromofuran.

科学的研究の応用

2,5-ジエチル-2,5-ジメチルテトラヒドロ-3-フラノールは、いくつかの科学研究に利用されています。

化学: 有機合成におけるビルディングブロックとして、および様々な化学反応における試薬として使用されます。

生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性を研究されています。

医学: 潜在的な治療効果と、創薬のための前駆体として研究されています。

産業: 香料、香味料、その他の工業用化学品の製造に利用されています。

作用機序

6. 類似化合物の比較

類似化合物

2,5-ジメチル-2,5-ヘキサンジオール: 類似の構造をしていますが、テトラヒドロフラン環がありません。

2,5-ジエチル-2,5-ジメチル-3-フラノン: 類似の構造をしていますが、ヒドロキシル基ではなくケトン基を持っています。

2,5-ジメチルフラン: 類似のフラン環を持っていますが、置換基が異なります。

類似化合物との比較

Key Features:

- Molecular Formula : Likely C₉H₁₈O₂ (inferred from alkyl substitution patterns in ).

- Structure : A tetrahydrofuran ring with ethyl and methyl groups at positions 2 and 5, respectively, and a hydroxyl group at position 2.

- Physical Properties : Expected low water solubility due to bulky alkyl groups, contrasting with highly polar analogs like 4-hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol, 315 g/L solubility in water) .

Comparison with Similar Compounds

The compound is compared below with structurally related furan derivatives, focusing on substituent effects, solubility, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility: Bulky alkyl groups (e.g., ethyl, heptyl) reduce water solubility. Furaneol’s high solubility (315 g/L) arises from its hydroxyl group and smaller methyl substituents . 2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol’s hydrophobicity makes it suitable for lipid-based formulations, contrasting with Furaneol’s use in aqueous systems .

Thermal and Oxidative Stability: Alkyl-substituted furanols (e.g., dihydro-5-heptyl-2(3H)-furanone) exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen bonding and oxidative susceptibility .

Applications: Furaneol: Widely used in food and cosmetics for its sweet, fruity aroma. Safety thresholds are well-documented (e.g., IFRA standards for fragrances) . Alkyl-Substituted Furanols: Primarily intermediates in synthetic chemistry (e.g., silole anion derivatization in ) or industrial solvents .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。